molecular formula C14H30NO4P B1586485 2-dibutoxyphosphoryl-N,N-diethylacetamide CAS No. 7439-68-1

2-dibutoxyphosphoryl-N,N-diethylacetamide

Cat. No.: B1586485
CAS No.: 7439-68-1
M. Wt: 307.37 g/mol
InChI Key: SGGUHCSKZHSULP-UHFFFAOYSA-N
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Description

2-Dibutoxyphosphoryl-N,N-diethylacetamide is an organophosphorus compound with the molecular formula C14H30NO4P. This compound is known for its unique chemical properties and is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-dibutoxyphosphoryl-N,N-diethylacetamide typically involves the reaction of diethyl acetamide with dibutoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Dibutoxyphosphoryl-N,N-diethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phosphoric acid derivatives.

  • Reduction: Reduction reactions may produce corresponding phosphine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phosphonates.

Scientific Research Applications

2-Dibutoxyphosphoryl-N,N-diethylacetamide is utilized in several scientific research fields due to its unique properties. It is commonly used in the extraction of elements and compounds in analytical chemistry. In biology, it serves as a reagent in biochemical assays and studies involving enzyme inhibition. In medicine, it is explored for its potential therapeutic applications, including its use as an intermediate in drug synthesis. In industry, it is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-dibutoxyphosphoryl-N,N-diethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Dibutoxyphosphoryl-N,N-diethylacetamide is compared with other similar organophosphorus compounds, such as diethyl phosphonate and triethyl phosphate. While these compounds share some structural similarities, this compound is unique in its specific chemical properties and applications. The presence of the dibutoxy group and the N,N-diethylacetamide moiety contribute to its distinct behavior and reactivity.

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Properties

IUPAC Name

2-dibutoxyphosphoryl-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30NO4P/c1-5-9-11-18-20(17,19-12-10-6-2)13-14(16)15(7-3)8-4/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGUHCSKZHSULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CC(=O)N(CC)CC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385772
Record name Dibutyl N,N-Diethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7439-68-1
Record name Dibutyl N,N-Diethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DBDECMP contribute to the synergistic extraction of americium (III)?

A1: The research paper focuses on the synergistic extraction of americium (III) using a mixture of DBDECMP and tri-n-butyl phosphate (TBP) in carbon tetrachloride. While the exact mechanism of DBDECMP's individual contribution isn't explicitly detailed, the study highlights the synergistic effect achieved when DBDECMP is combined with TBP. The research suggests that this synergy arises from the formation of a mixed complex with americium (III) involving both extractants []. Further research focusing on the specific interactions of DBDECMP with americium (III) would be needed to fully elucidate its role in the extraction process.

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